2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide is an organic compound with the molecular formula C13H12ClNO It is a derivative of acetamide, featuring a chloro group, a methyl group, and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide typically involves the following steps:
Acylation Reaction: The starting material, naphthalen-1-ylmethanol, undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This step forms 2-chloro-N-(naphthalen-1-ylmethyl)acetamide.
Methylation Reaction: The intermediate product is then subjected to a methylation reaction using methyl iodide and a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by:
- Using continuous flow reactors to enhance reaction efficiency and yield.
- Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition.
- Implementing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides with different functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: A structurally similar compound with different substituents on the aromatic ring.
2-chloro-N-methyl-N-(3-methylphenyl)acetamide: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-16(14(17)9-15)10-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVTNOIVGBMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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